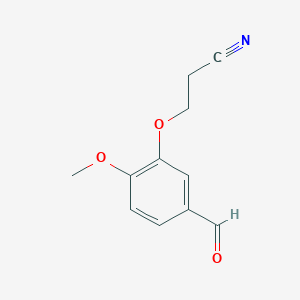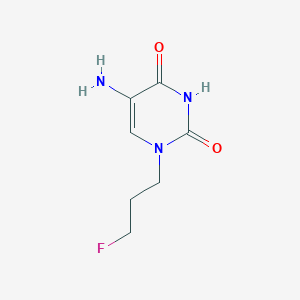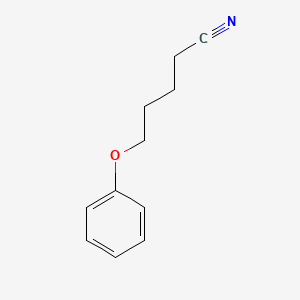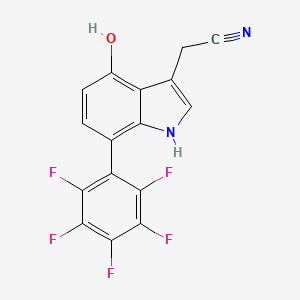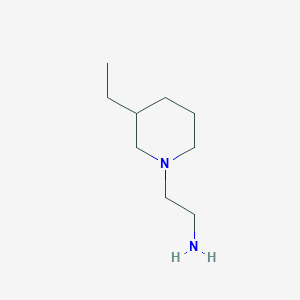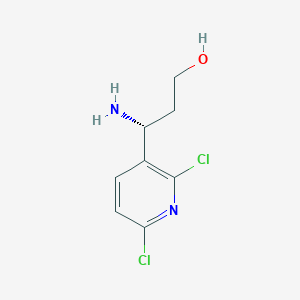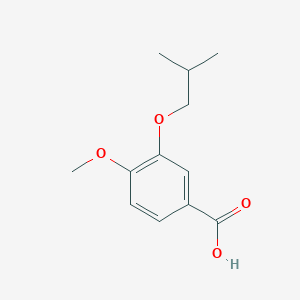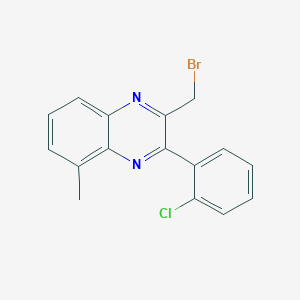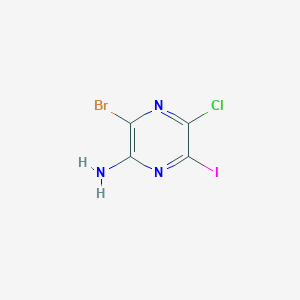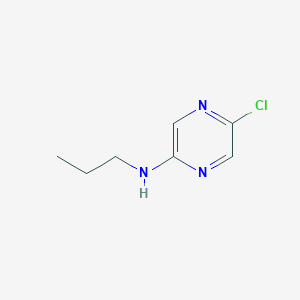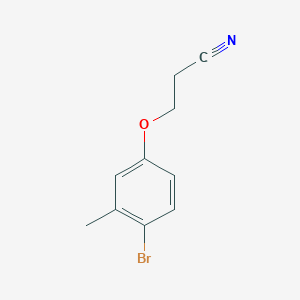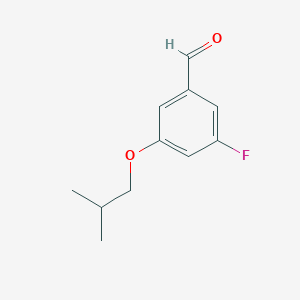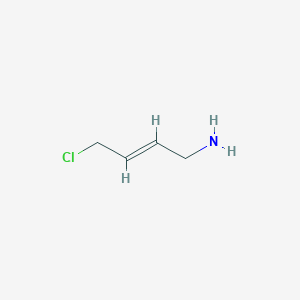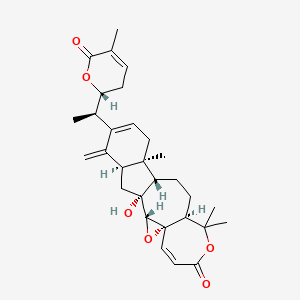
1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring substituted with a chlorine atom and an isopentyloxy group
Preparation Methods
The synthesis of 1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone typically involves multiple steps, including the formation of the phenyl ring, introduction of the trifluoromethyl group, and subsequent substitution reactions to introduce the chlorine and isopentyloxy groups. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets . The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(5-Chloro-2-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound also features a chlorine-substituted phenyl ring but differs in its functional groups and overall structure.
(5-Chloro-2-(isopentyloxy)phenyl)methanol: This compound is structurally similar but contains a hydroxyl group instead of the trifluoromethyl group. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity.
Properties
Molecular Formula |
C13H14ClF3O2 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
1-[5-chloro-2-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14ClF3O2/c1-8(2)5-6-19-11-4-3-9(14)7-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
CHYZNFRGOVEQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


